Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)-
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Overview
Description
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is characterized by the presence of an iodine atom at the 6th position, two methyl groups at the 2nd position, and a trifluoroacetyl group at the 1st position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Quinoline, 2,6-dimethyl-
- Quinoline, 1,2-dihydro-2,2,4-trimethyl-
- Quinoline, 4-hydroxy-2-
Uniqueness
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications .
Properties
CAS No. |
828938-90-5 |
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Molecular Formula |
C13H11F3INO |
Molecular Weight |
381.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-iodo-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H11F3INO/c1-12(2)6-5-8-7-9(17)3-4-10(8)18(12)11(19)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
GMFIAUHPNAUEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)I)C |
Origin of Product |
United States |
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